molecular formula C14H17NO3S B11833575 (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B11833575
M. Wt: 279.36 g/mol
InChI Key: JSKBCHUWOONKAC-TZMCWYRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the sulfonyl and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create high-performance products with specific functionalities.

Mechanism of Action

The mechanism of action of (1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and interact with biological targets makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

(1R,6S)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C14H17NO3S/c1-11-2-4-13(5-3-11)19(17,18)15-7-6-12-8-14(12,9-15)10-16/h2-5,10,12H,6-9H2,1H3/t12-,14-/m1/s1

InChI Key

JSKBCHUWOONKAC-TZMCWYRMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H]3C[C@@]3(C2)C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC3(C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.